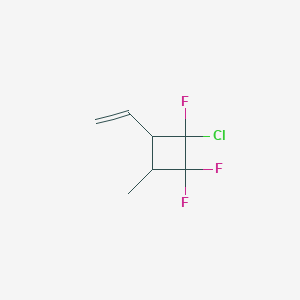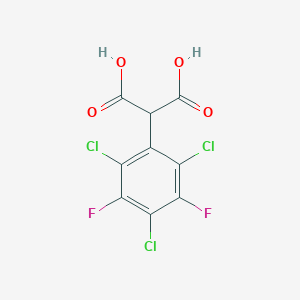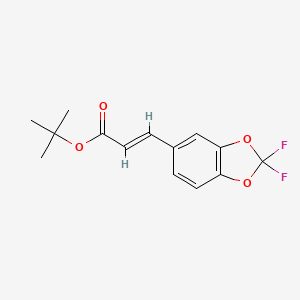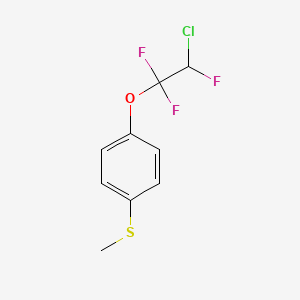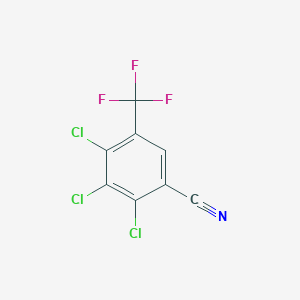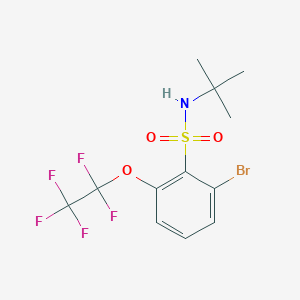
(4-Chlorophenyl)carbamic fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)carbamic fluoride, also known as 4-CPF, is an organofluorine compound used in scientific research and laboratory experiments. It is a fluorinated carbamate that has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)carbamic fluoride has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research. It has been used as a ligand in protein-protein interactions, as a probe for studying enzymatic reactions, and as a tool for studying the structure and function of proteins. (4-Chlorophenyl)carbamic fluoride has also been used in the development of new drugs and as a potential therapeutic agent for a variety of diseases.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)carbamic fluoride is not yet fully understood, however, it is believed to act as a competitive inhibitor of enzymes. It has been found to bind to enzymes and inhibit their activity, which can lead to the inhibition of various biochemical reactions.
Biochemical and Physiological Effects
(4-Chlorophenyl)carbamic fluoride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, hormones, and other molecules. In addition, (4-Chlorophenyl)carbamic fluoride has been found to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Chlorophenyl)carbamic fluoride has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively non-toxic and has low environmental impact. However, it is also relatively expensive and can be difficult to synthesize.
Direcciones Futuras
There are a number of potential future directions for the use of (4-Chlorophenyl)carbamic fluoride. It could be used in the development of new drugs, as a potential therapeutic agent for a variety of diseases, or as a probe for studying protein-protein interactions. It could also be used in the development of new analytical techniques for the study of enzymes and their interactions with other molecules. Additionally, (4-Chlorophenyl)carbamic fluoride could be used as a tool for studying the structure and function of proteins. Finally, (4-Chlorophenyl)carbamic fluoride could be used to develop new methods for the synthesis of fluorinated compounds.
Métodos De Síntesis
The synthesis of (4-Chlorophenyl)carbamic fluoride is a two-step process involving the reaction of 4-chlorophenol with sodium fluoride and the subsequent reaction of the resulting product with a carbamate ester. The reaction of 4-chlorophenol with sodium fluoride produces 4-chlorophenyl fluoride, which is then reacted with a carbamate ester to form (4-Chlorophenyl)carbamic fluoride. The overall reaction is shown in the following equation:
4-Chlorophenol + NaF + Carbamate Ester → (4-Chlorophenyl)carbamic fluoride
Propiedades
IUPAC Name |
N-(4-chlorophenyl)carbamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBHARKYRGLGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)carbamic fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
